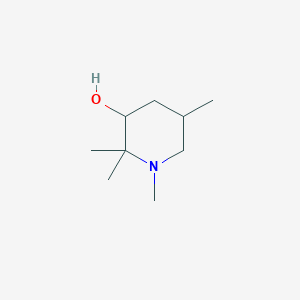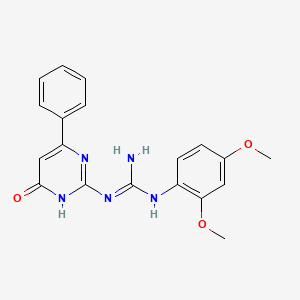![molecular formula C13H18N4O6S B11480590 2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B11480590.png)
2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]imidazolidin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy groups, a benzenesulfonyl group, and an imidazolidinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE typically involves multiple steps, including the formation of the imidazolidinyl ring, sulfonylation, and diazeniumdiolate formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the nitroso group can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Organochlorine Compounds: Organic compounds containing chlorine atoms, such as trichloroethylene and chloroform.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Uniqueness
(1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H18N4O6S |
|---|---|
Molecular Weight |
358.37 g/mol |
IUPAC Name |
(Z)-methoxyimino-[2-[3-(4-methoxyphenyl)sulfonylimidazolidin-1-yl]-2-oxoethyl]-oxidoazanium |
InChI |
InChI=1S/C13H18N4O6S/c1-22-11-3-5-12(6-4-11)24(20,21)16-8-7-15(10-16)13(18)9-17(19)14-23-2/h3-6H,7-10H2,1-2H3/b17-14- |
InChI Key |
IQMUTAWRTZRGEU-VKAVYKQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)C/[N+](=N/OC)/[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)C[N+](=NOC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,3-dimethylbutanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11480507.png)

![6-(2,5-dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B11480517.png)

![2-amino-4-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11480527.png)
![4-[5-(3,4-Diethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11480541.png)
![N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11480548.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide](/img/structure/B11480554.png)

![8-amino-2-(methylamino)-5-oxo-6-(2-thienyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11480578.png)
![methyl 4-{3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11480585.png)
![Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate](/img/structure/B11480593.png)
![3-(2,4-Dichlorophenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11480600.png)
![2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11480603.png)
